molecular formula C16H15ClN4OS B15097987 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15097987
M. Wt: 346.8 g/mol
InChI Key: KBFSKCKCJZKBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the cyclocondensation of appropriate starting materials. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired triazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Scientific Research Applications

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine include other triazole derivatives such as:

    1,2,4-Triazole: A simple triazole compound with broad applications in chemistry and biology.

    Fluconazole: A triazole antifungal agent used in medicine.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Compared to these compounds, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3

InChI Key

KBFSKCKCJZKBFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.